N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine

Description

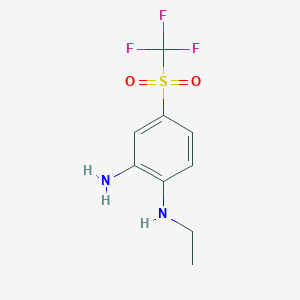

N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine (CAS: 304646-59-1) is an aromatic diamine derivative with the molecular formula C₉H₁₁F₃N₂O₂S and a molecular weight of 268.26 g/mol . Its structure features a benzene ring substituted with:

- An ethyl group at the N1 position of the diamine moiety.

- A trifluoromethanesulfonyl (-SO₂CF₃) group at the para (4th) position.

The trifluoromethanesulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity. This compound is primarily utilized in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules .

Propriétés

IUPAC Name |

1-N-ethyl-4-(trifluoromethylsulfonyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2S/c1-2-14-8-4-3-6(5-7(8)13)17(15,16)9(10,11)12/h3-5,14H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFHNBBXTFOMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine typically involves the reaction of 4-trifluoromethanesulfonyl-benzene-1,2-diamine with ethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonyl derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Applications De Recherche Scientifique

N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine is utilized in various scientific research fields:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonyl group is known to enhance the compound’s reactivity and binding affinity, leading to its effects on biological pathways. The ethyl group and benzene ring contribute to the compound’s overall stability and solubility .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine and analogous compounds:

Structural and Electronic Analysis

- Electron-Withdrawing Effects : The -SO₂CF₃ group in the target compound has a stronger electron-withdrawing effect compared to -CF₃ (in ) or -Cl (in ), which reduces electron density on the aromatic ring. This enhances stability against oxidation but may lower nucleophilicity in substitution reactions.

Physical Properties

- Solubility : The -SO₂CF₃ group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to -CF₃ -substituted analogs .

- Thermal Stability : Higher molecular weight and strong electron withdrawal likely result in a higher melting point than compounds like N,N-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine .

Activité Biologique

N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine (CAS No. 304646-59-1) is a synthetic compound that has garnered attention for its potential biological activities. With the molecular formula C9H11F3N2O2S and a molecular weight of 268.26 g/mol, this compound is characterized by its unique trifluoromethanesulfonyl group, which enhances its reactivity and interaction with biological targets.

The compound exhibits several notable chemical properties:

- Boiling Point : Approximately 384.1 °C (predicted)

- Density : 1.443 g/cm³ (predicted)

- pKa : 3.87 (predicted)

These properties suggest that this compound may have significant stability and solubility in various biological environments, which is crucial for its potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The trifluoromethanesulfonyl group enhances binding affinity and reactivity, allowing the compound to modulate biological pathways effectively. This mechanism is essential for its therapeutic potential in drug development.

Biological Activity

Research indicates that this compound may exhibit the following biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and metabolic disorders.

- Antimicrobial Properties : There are indications that the compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-Methyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine | Structure | Moderate enzyme inhibition |

| N1-Ethyl-4-methanesulfonyl-benzene-1,2-diamine | Structure | Limited antimicrobial activity |

| N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,3-diamine | Structure | Enhanced cytotoxicity against cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.